5-Chloro-8-methylquinoline-3-carboxamide chemical structure
5-Chloro-8-methylquinoline-3-carboxamide chemical structure
An In-Depth Technical Guide to 5-Chloro-8-methylquinoline-3-carboxamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-8-methylquinoline-3-carboxamide, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. This document details a probable synthetic route, methods for purification and characterization, and explores the potential biological significance of this specific compound based on the established activities of structurally related analogues. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this molecule's chemical and potential biological landscape.
Introduction to the Quinoline Scaffold
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse chemical space for drug design and optimization. The introduction of a carboxamide group at the 3-position, along with chloro and methyl substituents at the 5- and 8-positions respectively, is anticipated to modulate the compound's physicochemical properties and biological activity.
Physicochemical Properties
While specific experimental data for 5-Chloro-8-methylquinoline-3-carboxamide is not extensively available in public literature, its properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.66 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Estimated to be in the range of 150-250 °C |
Synthesis and Purification
The synthesis of 5-Chloro-8-methylquinoline-3-carboxamide can be approached through a multi-step process, likely starting from a substituted aniline. A plausible and widely recognized synthetic route for constructing the quinoline core is the Gould-Jacobs reaction.
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic pathway:
Caption: Proposed synthesis of 5-Chloro-8-methylquinoline-3-carboxamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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In a round-bottom flask, combine 2-chloro-5-methylaniline and diethyl (ethoxymethylene)malonate in equimolar amounts.
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Heat the mixture at 100-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the initial reaction, add the resulting intermediate to a high-boiling point solvent such as Dowtherm A.
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Heat the mixture to 240-250 °C for 30-60 minutes to induce thermal cyclization.
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Cool the reaction mixture and collect the precipitated solid by filtration.
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Wash the solid with a suitable solvent like ethanol or ether to remove impurities.
Step 2: Hydrolysis to 5-Chloro-8-methylquinoline-3-carboxylic acid
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Suspend the crude ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (10-20%).
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Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Amidation to 5-Chloro-8-methylquinoline-3-carboxamide
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To a solution of the carboxylic acid in a dry, inert solvent (e.g., dichloromethane or THF), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
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Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride intermediate.
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Remove the excess chlorinating agent and solvent under reduced pressure.
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Dissolve the crude acyl chloride in a suitable solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
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Stir the reaction mixture for 1-2 hours.
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Collect the precipitated solid by filtration, wash with water, and dry.
Purification
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 5-Chloro-8-methylquinoline-3-carboxamide should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methyl group, and two distinct signals for the amide protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoline core, the methyl group, and the carbonyl carbon of the amide. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.66), along with characteristic isotopic patterns for chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the amide, and C=C/C=N stretching of the quinoline ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Activity and Mechanism of Action
While the specific biological activity of 5-Chloro-8-methylquinoline-3-carboxamide is not yet reported, the quinoline-3-carboxamide scaffold is known to exhibit a range of pharmacological effects. For instance, related compounds have shown potential as inhibitors of various kinases and other enzymes.
Hypothetical Signaling Pathway Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
5-Chloro-8-methylquinoline-3-carboxamide represents a promising chemical entity within the broader class of quinoline derivatives. The synthetic route outlined in this guide, based on established chemical principles, provides a viable path to obtaining this compound for further investigation. Its structural features suggest a potential for biological activity, warranting exploration in various therapeutic areas, particularly in oncology and infectious diseases. Comprehensive spectroscopic and biological evaluation will be crucial in elucidating the specific properties and potential applications of this molecule.
References
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Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945-1954. [Link]
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Marella, A., Ali, M. R., Alam, T., Shaquiquzzaman, M., & Akhter, M. (2013). Quinazolines and Quinazolinones as Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 13(11), 1645-1664. [Link]
